molecular formula C8H17N5 B2816957 N-[amino(imino)methyl]azepane-1-carboximidamide CAS No. 79787-65-8

N-[amino(imino)methyl]azepane-1-carboximidamide

Cat. No.: B2816957
CAS No.: 79787-65-8
M. Wt: 183.259
InChI Key: NHYRTNOKXVQKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-[amino(imino)methyl]azepane-1-carboximidamide typically involves the reaction of azepane derivatives with guanidine compounds under specific conditions. One common method includes the reaction of azepane-1-carboximidamide with an amino(imino)methylating agent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[amino(imino)methyl]azepane-1-carboximidamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[amino(imino)methyl]azepane-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[amino(imino)methyl]azepane-1-carboximidamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[amino(imino)methyl]azepane-1-carboximidamide can be compared with other similar compounds, such as:

    N-[amino(imino)methyl]piperidine-1-carboximidamide: This compound has a similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.

    N-[amino(imino)methyl]hexane-1-carboximidamide: This compound has a linear hexane chain instead of a cyclic structure.

The uniqueness of this compound lies in its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered or linear counterparts .

Properties

IUPAC Name

N-(diaminomethylidene)azepane-1-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N5/c9-7(10)12-8(11)13-5-3-1-2-4-6-13/h1-6H2,(H5,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYRTNOKXVQKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=N)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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